Cas no 61516-22-1 (Phenol, 4-(1,1-dimethylethyl)-2-(phenylmethyl)-)

Phenol, 4-(1,1-dimethylethyl)-2-(phenylmethyl)- structure
61516-22-1 structure
Product Name:Phenol, 4-(1,1-dimethylethyl)-2-(phenylmethyl)-
CAS No:61516-22-1
MF:C17H20O
MW:240.340105056763
CID:476561
PubChem ID:13580789
Update Time:2025-04-19

Phenol, 4-(1,1-dimethylethyl)-2-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 4-(1,1-dimethylethyl)-2-(phenylmethyl)-
    • 2-benzyl-4-tert-butylphenol
    • DTXSID80544275
    • 61516-22-1
    • SCHEMBL11092652
    • Inchi: 1S/C17H20O/c1-17(2,3)15-9-10-16(18)14(12-15)11-13-7-5-4-6-8-13/h4-10,12,18H,11H2,1-3H3
    • InChI Key: MOXLXTVFRFBFML-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1CC1C=CC=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 240.1515
  • Monoisotopic Mass: 240.151415257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23
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